molecular formula C16H15N3 B11096678 2-Amino-6-cyclopropyl-4-(4-methylphenyl)pyridine-3-carbonitrile

2-Amino-6-cyclopropyl-4-(4-methylphenyl)pyridine-3-carbonitrile

Cat. No.: B11096678
M. Wt: 249.31 g/mol
InChI Key: IBAYYNDAPLEDDU-UHFFFAOYSA-N
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Description

2-Amino-6-cyclopropyl-4-(4-methylphenyl)pyridine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a pyridine ring substituted with an amino group, a cyclopropyl group, a 4-methylphenyl group, and a carbonitrile group. The presence of these diverse functional groups makes it a versatile molecule for synthetic and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-cyclopropyl-4-(4-methylphenyl)pyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boronic acid derivatives under mild and functional group-tolerant conditions . Another approach involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable protocols. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-cyclopropyl-4-(4-methylphenyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Amino-6-cyclopropyl-4-(4-methylphenyl)pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-cyclopropyl-4-(4-methylphenyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential for understanding its pharmacological properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-cyclopropyl-4-(4-methylphenyl)pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and 4-methylphenyl groups differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and novel applications in various fields.

Properties

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

2-amino-6-cyclopropyl-4-(4-methylphenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C16H15N3/c1-10-2-4-11(5-3-10)13-8-15(12-6-7-12)19-16(18)14(13)9-17/h2-5,8,12H,6-7H2,1H3,(H2,18,19)

InChI Key

IBAYYNDAPLEDDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)N)C3CC3

Origin of Product

United States

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